molecular formula C18H12FN3O4 B5543574 3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide

3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide

Cat. No. B5543574
M. Wt: 353.3 g/mol
InChI Key: CLWHEATWXKMBRU-RGVLZGJSSA-N
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Description

The compound "3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide" is related to a class of chemicals known for their potential in various chemical reactions and properties, including synthesis and interaction with nucleophiles, active methylene compounds, and their structural analysis through spectroscopy and X-ray crystallography.

Synthesis Analysis

The synthesis process involves the reaction of intermediates such as furanyl and nitrophenyl methanohydrazonyl compounds with nucleophiles to produce substitution products and pyrazole derivatives through treatment with selenocyanate, thiocyanate anion, and enolates of active methylene compounds (Hassaneen et al., 1991).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as NMR spectroscopy and single-crystal X-ray structure study to characterize the synthesized compounds. These analyses reveal structural features like nonplanar molecules and intermolecular hydrogen bonding forming complex ring systems (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

The reactivity of compounds such as "3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide" includes nucleophilic aromatic substitution reactions that introduce various functional groups, significantly altering their chemical properties. These reactions facilitate the synthesis of novel compounds with diverse substitution patterns (H. Fun et al., 2008).

Physical Properties Analysis

The study of physical properties includes investigations into solvatochromic behavior, dipole moments, and photophysical properties through spectroscopic methods. These studies provide insights into the solute-solvent interactions and the photovoltaic properties of the compounds (Thadathil et al., 2019).

Chemical Properties Analysis

Chemical properties are closely tied to the structural aspects of the compounds, with studies focusing on the interaction mechanisms within biological systems or as part of catalytic processes. Molecular docking and bioassay studies, for example, highlight the potential inhibitory effects of synthesized compounds against specific enzymes, indicating their chemical reactivity and potential applications in medicinal chemistry (Al-Hourani et al., 2016).

Scientific Research Applications

Synthesis and Biological Activities

Compounds featuring structural motifs similar to "3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide" have been synthesized and evaluated for a variety of biological activities. For instance, the synthesis and in vitro anti-Helicobacter pylori activity of 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1, 3, 4-thiadiazole derivatives were explored, revealing significant inhibitory activity against H. pylori, highlighting their potential as antimicrobial agents (Mohammadhosseini et al., 2009).

Chemical Properties and Reactions

The chemical reactivity and properties of these compounds allow for diverse applications in organic synthesis. For example, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with nucleophiles to afford substitution products, demonstrates the utility of these compounds in the synthesis of complex molecules with potential pharmacological activities (Hassaneen et al., 1991).

Anticonvulsant and Antimicrobial Activities

Diflunisal hydrazide-hydrazone derivatives, including structures analogous to "3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide," were synthesized and assessed for their antimicrobial and anticonvulsant activities. Some compounds displayed activity against various microbial strains and showed inhibition of mycobacterial growth, suggesting their potential in treating microbial infections and epilepsy (Küçükgüzel et al., 2003).

Material Science Applications

Beyond biomedical applications, compounds with fluorinated and nitrophenyl groups are investigated for their utility in material sciences, such as in the synthesis of liquid crystals and polymers with unique physical properties. For instance, the synthesis of benzoxazole-based liquid crystals possessing a 3,5-difluorophenyl unit showcases the role of such compounds in developing materials with specific optical and thermal properties (Hu et al., 2014).

Safety and Hazards

The safety and hazards associated with 3-fluoro-N’-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide are not detailed in the search results. It’s important to handle all chemical compounds with care and use appropriate safety measures. For specific safety information, one should refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

3-fluoro-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O4/c19-14-5-1-4-13(9-14)18(23)21-20-11-16-7-8-17(26-16)12-3-2-6-15(10-12)22(24)25/h1-11H,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWHEATWXKMBRU-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide

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